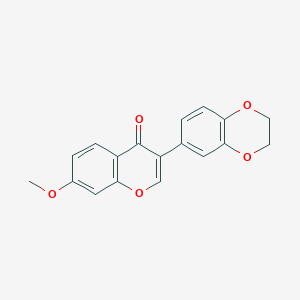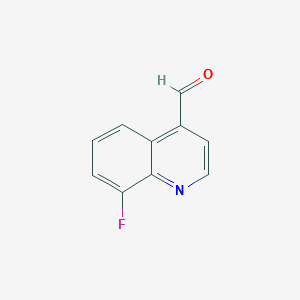
5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, a methylbenzoyl group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the bromophenyl, hydroxy, methylbenzoyl, and pyridinyl groups through various substitution and coupling reactions. Common reagents used in these reactions include bromine, hydroxylating agents, benzoyl chloride, and pyridine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the bromophenyl group may produce a phenyl derivative.
Aplicaciones Científicas De Investigación
5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s various functional groups enable it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, alter receptor binding, and influence gene expression pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 5-(3-iodophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.
Propiedades
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c1-14-8-10-15(11-9-14)21(27)19-20(16-5-4-6-17(24)13-16)26(23(29)22(19)28)18-7-2-3-12-25-18/h2-13,20,27H,1H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERHLWBXEMCRES-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)Br)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2654143.png)
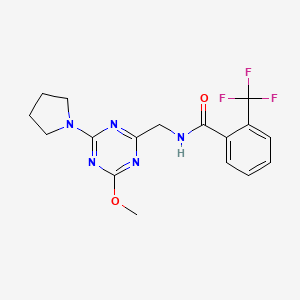
![N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2654146.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2654147.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654148.png)
![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2654149.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B2654152.png)
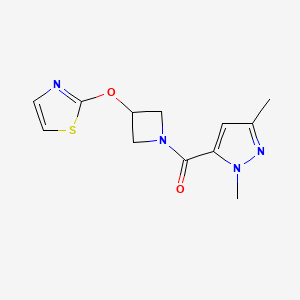
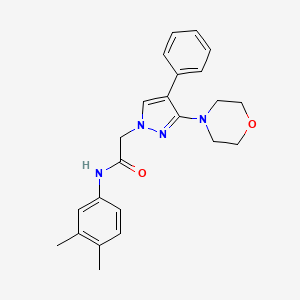
![Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2654156.png)

